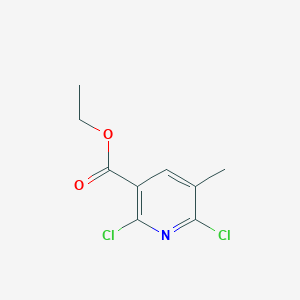

Methyl 3-benzoyl-1H-indole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-benzoyl-1H-indole-4-carboxylate is a compound that falls within the class of indole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. The indole moiety is a common structural framework in many natural products and pharmaceuticals. The compound is related to various indole derivatives that have been synthesized and studied for their potential applications in cancer treatment and other therapeutic areas .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and addition reactions to produce a range of substituted carbazoles and cyclopent[b]indoles . Another approach involves the cyclization of arylamidrazones using polyphosphoric acid to yield novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives . Additionally, a method for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling has been reported, employing copper(II) as a catalyst . Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared by heating specific propanoates with polyphosphoric acid . These methods highlight the versatility and creativity in the synthesis of indole derivatives, which could be adapted to synthesize this compound.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Similarly, the solid-state structure of new methyl indole-3-carboxylate derivatives was characterized using 13C CP/MAS NMR or X-ray diffraction measurements . These techniques are crucial for confirming the molecular structure of synthesized compounds, including this compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid . Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates can undergo double spiro heterocyclization reactions to yield complex spiro compounds . These reactions demonstrate the reactivity of indole derivatives and their potential for generating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be studied using computational methods and experimental techniques. For example, the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory and experimental methods . These studies provide insights into the behavior of indole derivatives in different environments and can help predict the properties of this compound.

Scientific Research Applications

Synthesis and Chemical Properties

Double Spiro Heterocyclization : Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, which include compounds related to Methyl 3-benzoyl-1H-indole-4-carboxylate, were studied for their reactions with 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones. These reactions in boiling benzene produced compounds like 1,1′-diaryl-3′-benzoyl-4′-hydroxy-6,6-dimethyl-1,1′,2,4,5,5′,6,7-octahydrospiro[indole-3,2′-pyrrole]-2,4,5′-triones (Bannikova, Maslivets, & Aliev, 2007).

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates were utilized to synthesize 5H-pyrimido[5,4-b]indole derivatives. This process involved reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of various indole derivatives (Shestakov et al., 2009).

Synthesis of Indole Derivatives for Biomedical Applications : New 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including structures related to this compound, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed promising results against various bacteria and cancer cells (El-Sawy et al., 2010).

Anti-Cancer Properties : Methyl indole-3-carboxylate derivatives demonstrated inhibition of the growth of melanoma, renal, and breast cancer cell lines, highlighting their potential in cancer research (Niemyjska et al., 2012).

Carboxylation and Ethoxycarbonylation of Indoles : Methyl 3-hydroxyindole-2-carboxylate was explored for its reactivity in carboxylation under CO2 pressure. This study demonstrates the chemical versatility of indole derivatives in various synthetic transformations (Nemoto et al., 2016).

Photophysical and Spectroscopic Studies

- Fluorescent Indole Derivatives : New fluorescent indole derivatives were synthesized, and their interactions with fluoride anions were studied. This research highlights the potential application of such compounds in developing fluorescent probes (Pereira et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-benzoyl-1H-indole-4-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial in the treatment of various disorders such as cancer, microbial infections, and other types of diseases .

Mode of Action

The compound binds with high affinity to its targets, which can lead to a variety of biological responses

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives, in general, have shown various biologically vital properties, contributing to their application as biologically active compounds for treating various disorders .

Biochemical Analysis

Cellular Effects

Methyl 3-benzoyl-1H-indole-4-carboxylate has shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

methyl 3-benzoyl-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTZHPCALABRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)